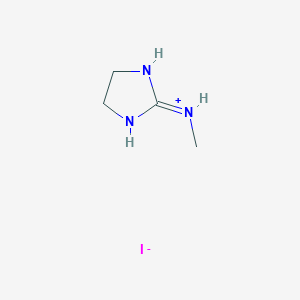

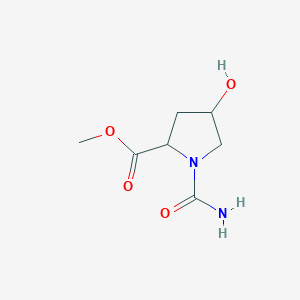

2-(Methylamino)-4,5-dihydro-1H-imidazol-3-ium iodide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Methylamino)-4,5-dihydro-1H-imidazol-3-ium iodide , also known as iodomethane , is a chemical compound with the formula CH₃I . It is a dense, colorless, and volatile liquid. Structurally, it is related to methane, where one hydrogen atom is replaced by an iodine atom .

Synthesis Analysis

This process results in the formation of iodomethane along with water as a byproduct. The reaction is typically carried out under acidic conditions .

Molecular Structure Analysis

The molecular structure of iodomethane consists of a methyl group (CH₃) bonded to an iodine atom (I). It is a simple organic halide with a tetrahedral geometry around the carbon atom .

Chemical Reactions Analysis

Aplicaciones Científicas De Investigación

Chemical Reactions and Synthesis

- The compound has been utilized in the synthesis of novel 1H+,2H-imidazolium salts through the treatment of 4,5-diphenyl-2H-imidazoles with alkyl iodides, leading to various derivatives with potential applications in organic synthesis (Katritzky et al., 1983).

Metal Extraction and Environmental Applications

- Imidazolium salts, including variants of the mentioned compound, have been studied for the selective extraction and stripping of metals like Cd(II) from acidic iodide solutions, indicating their potential in environmental and industrial applications (Eyupoglu & Polat, 2015).

Organic Compound Synthesis

- It has been used in microwave-assisted, chemoselective N-formylation of amines, demonstrating its role in facilitating efficient and environmentally friendly synthetic routes for various organic compounds (Thimmegowda et al., 2022).

Material Science and Solar Cell Applications

- Research indicates its use in the synthesis of new ionic liquids for applications like dye-sensitized solar cells, highlighting its relevance in the field of renewable energy and material science (Ramkumar et al., 2014).

Catalysis and Chemical Transformation

- The compound and its derivatives have been explored as catalysts in various chemical reactions, including nitrile-primary amide interconversion and Sonogashira coupling, indicating its versatility in catalysis (Dubey et al., 2017).

Safety and Hazards

Propiedades

IUPAC Name |

imidazolidin-2-ylidene(methyl)azanium;iodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3.HI/c1-5-4-6-2-3-7-4;/h2-3H2,1H3,(H2,5,6,7);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHLYNZNVWDPJLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[NH+]=C1NCCN1.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10IN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylamino)-4,5-dihydro-1H-imidazol-3-ium iodide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

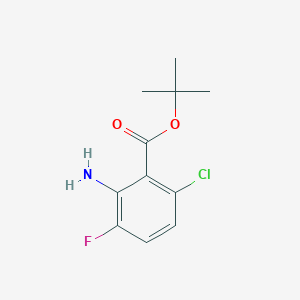

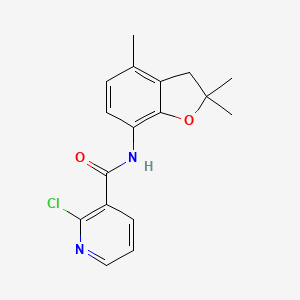

![2-Chloro-N-[(5,5-dimethyl-6,7-dihydro-4H-1,2-benzoxazol-3-yl)methyl]acetamide](/img/structure/B2401391.png)

![N-(2-bromophenyl)-2-[1-(2-ethoxypyridin-3-yl)-N-methylformamido]acetamide](/img/no-structure.png)

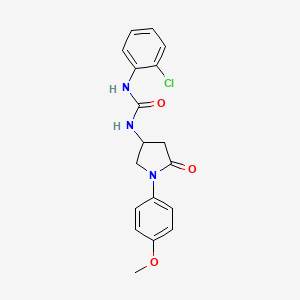

![[4-(Imidazol-1-ylmethyl)phenyl]-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2401395.png)

![4-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one](/img/structure/B2401400.png)

![8,9-Difluorobenzo[5,6]thiepino[2,3-b]pyridin-5(10H)-one](/img/structure/B2401402.png)

![1,3-Benzodioxol-5-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2401404.png)

![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]oxane-2-carboxamide](/img/structure/B2401412.png)